molecular formula C7H5N3O3 B11927062 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Katalognummer: B11927062
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: BCNYEKWZIAMFGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is an organic compound with the molecular formula C7H5N3O3. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a benzotriazole ring substituted with a hydroxy group at the 6th position and a carboxylic acid group at the 5th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the reaction of appropriate benzotriazole derivatives with suitable reagents. One common method involves the use of copper-catalyzed reactions. For example, the reaction catalyzed by CuCl (5 mol%) and 5 mol% of TMEDA in DMSO at 120°C can yield the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acid chlorides or anhydrides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can yield alcohols.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it can act as a ligand, binding to metal ions and forming coordination complexes. This interaction can influence the activity of enzymes and other proteins, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets.

Eigenschaften

Molekularformel

C7H5N3O3

Molekulargewicht

179.13 g/mol

IUPAC-Name

6-hydroxy-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)

InChI-Schlüssel

BCNYEKWZIAMFGL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NNN=C21)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.